BDP 558/568 alkyne
CAS No.:
Cat. No.: VC1558150
Molecular Formula: C19H16BF2N3OS
Molecular Weight: 383.22
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H16BF2N3OS |
---|---|
Molecular Weight | 383.22 |
IUPAC Name | 3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide |
Standard InChI | InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26) |
Standard InChI Key | PQDOJARDWWICEJ-UHFFFAOYSA-N |
SMILES | F[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
BDP 558/568 alkyne belongs to the BODIPY family of fluorescent dyes, which are renowned for their exceptional photophysical characteristics and structural versatility. The compound exhibits several key properties that define its chemical identity and behavior.
Molecular Identity
Property | Value |
---|---|
Molecular Formula | C19H16N3BF2OS |
Molecular Weight | 383.22 Da |
IUPAC Name | 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide |
Canonical SMILES | [B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F |
InChI Key | PQDOJARDWWICEJ-UHFFFAOYSA-N |
Appearance | Dark colored solid |
The molecular structure of BDP 558/568 alkyne contains the characteristic BODIPY core with a thiophene substituent that contributes to its spectral properties . The terminal alkyne group (-C≡CH) is attached via a propanamide linker, providing a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Solubility Profile
BDP 558/568 alkyne demonstrates selective solubility across various solvents, an important consideration for experimental design:
Solvent | Solubility |
---|---|
Dichloromethane (DCM) | Well soluble |
Dimethylformamide (DMF) | Well soluble |
Dimethyl sulfoxide (DMSO) | Well soluble |
Acetone | Well soluble |
Water | Low solubility |
This solubility profile necessitates careful consideration during experimental planning, particularly for biological applications where aqueous compatibility is often desired .
Spectral Characteristics
The photophysical properties of BDP 558/568 alkyne make it particularly valuable for fluorescence applications, with performance characteristics comparable to commonly used fluorophores in the yellow-orange spectral region.
Absorption and Emission Parameters
Parameter | Value |
---|---|
Excitation/Absorption Maximum | 561 nm |
Emission Maximum | 569 nm |
Molar Extinction Coefficient (ε) | 84,400 L⋅mol⁻¹⋅cm⁻¹ |
Fluorescence Quantum Yield | 0.68 |
Stokes Shift | 8 nm |
The combination of high molar extinction coefficient and substantial quantum yield results in bright fluorescence signals, even at relatively low concentrations of the labeled target . These spectral properties make BDP 558/568 alkyne compatible with standard Cyanine3 filter sets commonly available in fluorescence microscopes.
Applications in Bioconjugation and Imaging
The terminal alkyne functionality of BDP 558/568 alkyne enables specific applications in bioorthogonal chemistry and imaging contexts.
Click Chemistry Applications
BDP 558/568 alkyne's terminal alkyne group participates effectively in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages with azide-containing molecules . This reaction occurs under mild conditions compatible with biological systems and exhibits high selectivity, making it ideal for:
-
Site-specific protein labeling
-
Nucleic acid modification
-
Glycan visualization
-
Small molecule tagging
-
Biomaterial functionalization
The resulting triazole linkage is chemically stable under physiological conditions, resistant to hydrolysis, and maintains the fluorescence properties of the dye .
Fluorescence Microscopy
In fluorescence microscopy applications, BDP 558/568 alkyne-derived conjugates offer several advantages:
-
Compatibility with standard Cyanine3/TRITC filter sets
-
Bright signals due to high quantum yield
-
Good photostability for extended imaging sessions
-
Suitability for multicolor imaging when combined with spectrally distinct fluorophores
Research has demonstrated the utility of BODIPY-labeled compounds in tracking biological processes. For example, one study found that BODIPY-labeled estrogens serve as viable surrogates for investigating biodegradation in environmental bacteria .
Metabolic Labeling Applications
BDP 558/568 alkyne can be employed in bioorthogonal non-canonical amino acid tagging (BONCAT) approaches, where it selectively reacts with metabolically incorporated azide-containing biomolecules. This strategy allows for:
-
Visualization of newly synthesized proteins
-
Temporal tracking of protein synthesis
-
Cell-selective proteome labeling
-
Investigation of metabolic heterogeneity in bacterial populations
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Shelf Life | 24 months after receipt when properly stored |
Light Exposure | Avoid prolonged exposure to light |
Special Precautions | Store desiccated |
Transportation | Stable at room temperature for up to 3 weeks |
These storage parameters help preserve the reactive alkyne functionality and fluorescence properties of the compound .
Solution Preparation Guidelines
For preparing stock solutions of BDP 558/568 alkyne, the following volumes of compatible solvent are required:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.6095 mL | 13.0473 mL | 26.0947 mL |
5 mM | 0.5219 mL | 2.6095 mL | 5.2189 mL |
10 mM | 0.2609 mL | 1.3047 mL | 2.6095 mL |
It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month .
Comparison with Related BODIPY Derivatives
BDP 558/568 alkyne exists within a family of related BODIPY derivatives that differ in their functional groups and applications.
Functional Group Comparison
Derivative | Functional Group | Primary Applications |
---|---|---|
BDP 558/568 alkyne | Terminal alkyne | Copper-catalyzed click chemistry |
BDP 558/568 amine | Primary amine | Reaction with activated carboxylic acids, epoxides, aldehydes |
BDP 558/568 azide | Azide | Strain-promoted or copper-catalyzed click chemistry |
BDP 558/568 hydrazide | Hydrazide | Carbonyl-reactive labeling |
BDP 558/568 maleimide | Maleimide | Thiol-specific conjugation |
BDP 558/568 NHS ester | NHS ester | Amine-reactive conjugation |
This diversity of reactive functionalities allows researchers to select the appropriate derivative based on their specific labeling requirements .
Comparative Analysis with Other Fluorophores
In a study examining the permeability properties of various fluorescent probes across mycobacterial cell walls, BDP 558/568 alkyne was analyzed alongside other compounds:
Compound | Molecular Weight | cLogP | Topological Polar Surface Area | Permeability Score |
---|---|---|---|---|
BDP 558/568 Alkyne | 383.22 | -2.45 | 37.0 | -4.912 |
Sulfo Cy3 DBCO | 983.18 | 0.94 | 221.6 | -4.963 |
Carboxyrhodamine 110 Alkyne | 587.63 | -0.43 | 166.99 | Not reported |
Supplier | Catalog Number | Available Quantities |
---|---|---|
Lumiprobe | A74B0-F74B0 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
GlpBio | GC59032 | Custom quantities with 10 mM sample solution |
Tebubio | BP-28911 | 25 mg |
BOC Sciences | R02-0013 | Custom quantities available |
Pricing varies by supplier and quantity, with costs ranging from approximately $125 for 1 mg to $1490 for 100 mg .
Quality Assurance
Commercial preparations of BDP 558/568 alkyne typically undergo rigorous quality control procedures:
-
NMR 1H spectroscopy
-
HPLC-MS analysis
-
Purity verification (typically >95%)
-
Certificate of Analysis (COA) documentation
-
Safety Data Sheet (SDS) provision
These quality control measures ensure consistency and reliability for research applications .
Research Applications and Case Studies
Several research studies have employed BDP 558/568 alkyne and related BODIPY derivatives for specialized applications.
Cell Wall Permeability Studies
Research investigating barriers to tuberculosis drug discovery utilized BDP 558/568 alkyne to evaluate permeability across mycobacterial cell walls. The compound's defined molecular properties allowed researchers to assess structure-permeability relationships, contributing to understanding of molecular characteristics that influence antimicrobial drug efficacy .
Biomolecule Labeling
BODIPY derivatives including BDP 558/568 alkyne have been employed in fluorescence analysis of estrogen biodegradation. Researchers found that BODIPY-labeled estrogens serve as viable surrogates for investigating biodegradation pathways in environmental bacteria, demonstrating the utility of these fluorophores in tracking biological processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume